molecular formula C12H17NO2 B8623978 1,2,3,4-Tetrahydro-5,8-dimethoxynaphthalen-1-amine

1,2,3,4-Tetrahydro-5,8-dimethoxynaphthalen-1-amine

Cat. No. B8623978
M. Wt: 207.27 g/mol
InChI Key: BFKGQFXJSRWVQK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-5,8-dimethoxynaphthalen-1-amine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrahydro-5,8-dimethoxynaphthalen-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydro-5,8-dimethoxynaphthalen-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,2,3,4-Tetrahydro-5,8-dimethoxynaphthalen-1-amine

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17NO2/c1-14-10-6-7-11(15-2)12-8(10)4-3-5-9(12)13/h6-7,9H,3-5,13H2,1-2H3

InChI Key

BFKGQFXJSRWVQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCC(C2=C(C=C1)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dihydro-5,8-dimethoxynaphthalen-1(2H)-one (5 g, 24.2 mmol), titanium(IV) isopropoxide (14.2 mL, 48.5 mmol) and 2 M solution of ammonia in ethanol (60.6 mL, 121.2 mmol) were stirred at room temperature for 6 h. The reaction was cooled to 0° C. and sodium borohydride was added portionwise during 10 min (1.4 g, 36.4 mmol); the resultant mixture was stirred at rt for an additional 3 h. The reaction was quenched by pouring it into ammonium hydroxide (2 M, 60 mL), the precipitate that formed was filtered off and washed with ethyl acetate (15 mL×3). The organic layer was separated and the remaining aqueous layer was extracted with ethyl acetate (15 mL×2). The combined organic extracts were washed with 1 M HCl (25 mL). The acidic aqueous extracts were washed with ethyl acetate (50 mL), then treated with aqueous sodium hydroxide (2 M) to pH 10-12, and extracted with ethyl acetate (40 mL×3). The combined organic extracts were washed with brine, dried (Na2SO4), and concentrated in vacuo to afford 1,2,3,4-tetrahydro-5,8-dimethoxynaphthalen-1-amine as an oil (4.68 g, 93% yield). 1H NMR (400 MHz, CDCl3) δ 6.66 (s, 2H), 4.18 (br tr, 1H), 3.82 (s, 3H), 3.77 (s, 3H), 2.85-2.79 (m, 1H), 2.47-2.38 (m, 1H), 1.90-176 (m, 6H).
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